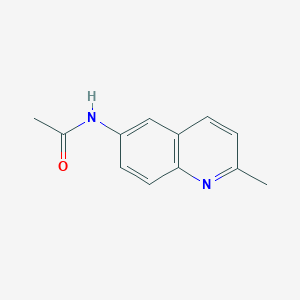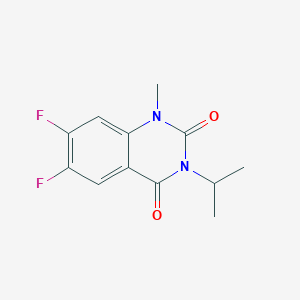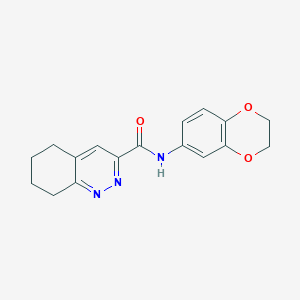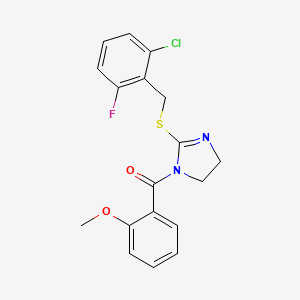
N-(2-methylquinolin-6-yl)acetamide
Overview
Description
“N-(2-methylquinolin-6-yl)acetamide” is a chemical compound with the molecular formula C12H12N2O . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and is utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of “this compound” or similar quinoline derivatives often involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinoline ring attached to an acetamide group . The quinoline ring contains a nitrogen atom and is fused with a benzene ring .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, are known to exhibit various chemical reactions. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 200.24 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources.Scientific Research Applications
Antiviral and Neuroprotective Applications
- Antiviral and Antiapoptotic Effects : A novel anilidoquinoline derivative related to N-(2-methylquinolin-6-yl)acetamide demonstrated significant antiviral and antiapoptotic effects, especially in the treatment of Japanese encephalitis. This compound showed a significant reduction in viral load and increased survival in infected mice (Ghosh et al., 2008).
Antimicrobial and Antituberculosis Applications
- Synthesis and Antituberculosis Activity : Synthesis of derivatives of this compound, specifically targeting tuberculosis, has been achieved with positive in vitro results (Bai et al., 2011).
- Potent Antibacterial Agents : Novel this compound derivatives have been synthesized and identified as potent antibacterial agents, showing broad-spectrum activity against various microorganisms (Bhoi et al., 2015).
Antiproliferative and Anti-inflammatory Applications
- Antiproliferative Activities Against Cancer Cell Lines : Certain derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines (I‐Li Chen et al., 2013).
- Analgesic and Anti-inflammatory Activities : Derivatives of this compound have been designed and synthesized, showing significant analgesic and anti-inflammatory activities, with a low ulcerogenic potential compared to standard drugs (Alagarsamy et al., 2015).
Structural and Computational Studies
- Crystal and Computational Study : Structural aspects of this compound derivatives were explored, revealing insights into their molecular geometry and interaction potentials, which are crucial for understanding their pharmacological properties (Karmakar et al., 2007).
Synthesis and Characterization
- Novel Synthesis Approaches : Innovative synthesis techniques for this compound and its derivatives have been developed, contributing to more efficient and scalable production methods (Durgadas et al., 2013).
Mechanism of Action
Target of Action
N-(2-methylquinolin-6-yl)acetamide is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to exhibit a broad range of biological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a variety of pharmacological effects . For instance, some quinoline derivatives have been found to act as scavengers of free radicals .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The compound’s molecular weight is 20024 , which is within the optimal range for drug-like molecules, suggesting it may have favorable ADME properties.
Result of Action
Quinoline derivatives are known to exhibit a variety of biological activities, including anti-microbial, anti-inflammatory, anti-cancer, and anticonvulsant properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of quinoline derivatives .
Future Directions
Quinoline derivatives, including “N-(2-methylquinolin-6-yl)acetamide”, have shown potential in various areas of research, particularly in the development of new drugs . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
N-(2-methylquinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-10-7-11(14-9(2)15)5-6-12(10)13-8/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLXQDPVQTXRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2822616.png)


![5-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822621.png)
![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2822623.png)
![(1R,5S)-6-Bromo-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2822624.png)
![methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B2822625.png)


![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2822632.png)


![N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2822637.png)